molecular formula C16H12ClFN2O2S2 B2913478 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1788678-69-2

3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Cat. No.: B2913478
CAS No.: 1788678-69-2
M. Wt: 382.85
InChI Key: ODIRWNFQUBZJRO-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a sulfonamide group, and halogenated benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

  • Ritonavir: An antiretroviral drug containing a thiazole derivative.

  • Abafungin: An antifungal drug with a thiazole core.

Uniqueness: 3-Chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide stands out due to its specific halogenation pattern and the presence of the sulfonamide group, which contribute to its unique chemical and biological properties.

This compound represents a promising area of research with potential applications across various scientific disciplines. Further studies are essential to unlock its full potential and explore its benefits in different fields.

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Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S2/c1-10-19-16(9-23-10)12-4-2-3-5-15(12)20-24(21,22)11-6-7-14(18)13(17)8-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIRWNFQUBZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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